molecular formula C26H21FN2O5 B2454217 N-(4-fluorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866344-19-6

N-(4-fluorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2454217
CAS No.: 866344-19-6
M. Wt: 460.461
InChI Key: AKYGZGRLBRHSMA-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide” is a chemical compound with the molecular formula C23H21FN2O4 . It is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a methoxybenzoyl group, and a quinolinone group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of fluorine, oxygen, and nitrogen atoms suggests potential sites for hydrogen bonding and other intermolecular interactions .

Scientific Research Applications

Structural and Property Studies

Research on isoquinoline derivatives, which share structural similarities with N-(4-fluorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide, explores their structural aspects and properties, especially in forming salts and inclusion compounds. These studies are crucial for understanding how such compounds interact with other molecules, which is fundamental for applications in materials science and pharmaceuticals (Karmakar, Sarma, & Baruah, 2007).

Fluorophore Development

Compounds with a quinoline structure have been investigated for their potential as novel fluorophores. Their fluorescence properties make them suitable for biomedical analysis, where they can be used for labeling or as markers in various assays (Hirano et al., 2004). This application is particularly relevant for the visualization and tracking of biological processes at the molecular level.

Antimicrobial Studies

Quinoline derivatives have also been synthesized and evaluated for their antimicrobial properties. Such studies are foundational for developing new drugs and treatments against bacteria and fungi, addressing the growing concern of antimicrobial resistance (Patel & Patel, 2010). The exploration of these compounds could lead to new therapeutic agents.

Anticancer Research

Another significant area of application for compounds with a quinoline backbone is in anticancer research. Some derivatives have shown promise in inhibiting the growth of cancer cells, making them potential candidates for anticancer drug development (Chou et al., 2010). This research is crucial for discovering new treatments and understanding the mechanisms of action against various cancer types.

Safety and Hazards

The safety and hazards of this compound are not well-documented. As with any chemical, it should be handled with care, using appropriate personal protective equipment .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O5/c1-33-19-9-3-16(4-10-19)25(31)22-14-29(15-24(30)28-18-7-5-17(27)6-8-18)23-12-11-20(34-2)13-21(23)26(22)32/h3-14H,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYGZGRLBRHSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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